(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine

Vue d'ensemble

Description

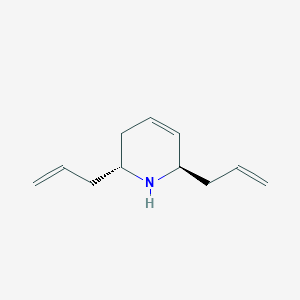

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine is a chiral compound with significant interest in the field of organic chemistry. Its unique structure, featuring two allyl groups attached to a tetrahydropyridine ring, makes it a valuable intermediate in various synthetic applications. The compound’s stereochemistry, denoted by the (2R,6R) configuration, plays a crucial role in its reactivity and interaction with other molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diallylpyridine.

Hydrogenation: The pyridine ring is subjected to hydrogenation under specific conditions to reduce it to a tetrahydropyridine ring. This step often requires the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2R,6R) enantiomer. This can be achieved using chiral chromatography or crystallization methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and advanced chiral resolution technologies to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Further reduction can lead to fully saturated piperidine derivatives.

Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various substituted tetrahydropyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.

Substitution: Allyl groups can be substituted using reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

Oxidation Products: Pyridine derivatives with varying degrees of oxidation.

Reduction Products: Piperidine derivatives.

Substitution Products: Substituted tetrahydropyridine derivatives with diverse functional groups.

Applications De Recherche Scientifique

Neuroprotective Effects

Research has highlighted the neuroprotective properties of DAP. Studies indicate that DAP can enhance cognitive functions and protect against neurodegenerative diseases. For instance, it has been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study :

- A study published in Neuropharmacology examined DAP's effects on models of Alzheimer's disease. Results demonstrated that DAP administration improved memory retention and reduced amyloid-beta plaque accumulation .

Anticancer Activity

DAP has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Data Table: Anticancer Activity of DAP

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Inhibition of cell cycle progression |

This table summarizes findings from various studies indicating the concentration at which DAP inhibits cell growth and the mechanisms involved.

Building Block in Organic Synthesis

Due to its functional groups and stereochemistry, DAP serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as:

- Allylic substitutions

- Cycloadditions

Example Reaction :

A common reaction involving DAP is its use in the synthesis of tetrahydropyridine derivatives through nucleophilic attack on electrophilic centers.

Mécanisme D'action

The mechanism of action of (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, influencing various biochemical pathways.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific derivatives and functional groups.

Comparaison Avec Des Composés Similaires

(2R,6R)-Hydroxynorketamine: A ketamine metabolite with antidepressant properties.

(2R,6R)-4-Dodecyl-2,6-dimethylmorpholine: A compound with antifungal properties.

Comparison:

Differences: While (2R,6R)-hydroxynorketamine and (2R,6R)-4-dodecyl-2,6-dimethylmorpholine have specific biological activities, (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine is primarily valued for its synthetic versatility and potential as an intermediate in various chemical processes.

Activité Biologique

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine is a chiral compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇N

- Molecular Weight : 163.26 g/mol

- CAS Number : 138617-50-2

The compound features two allyl groups attached to a tetrahydropyridine ring, which contributes to its reactivity and interaction with biological targets. The stereochemistry of the (2R,6R) configuration is crucial for its biological activity and pharmacological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

- Enzyme Interaction : The compound may modulate the activity of various enzymes involved in metabolic pathways.

- Receptor Binding : It has been shown to interact with neurotransmitter receptors, influencing signaling pathways related to cell growth and apoptosis.

- Pathway Modulation : The compound can affect pathways involved in inflammation and cancer progression by altering the expression or activity of key proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have suggested that derivatives of this compound possess significant antimicrobial activity against various pathogens.

- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Antimicrobial Studies

Research conducted on derivatives of this compound showed promising results against Gram-positive bacteria. The structure-activity relationship indicated that modifications to the allyl groups could enhance antimicrobial efficacy.

Neuroprotective Research

In a model assessing oxidative stress-induced neuronal damage, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests potential applications in treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Tetrahydropyridine | Antimicrobial; Anticancer; Neuroprotective |

| 2,6-Dimethyl-1,2,3,6-tetrahydropyridine | Tetrahydropyridine | Limited biological activity |

| 2-(4-Trifluoromethylphenyl)-7-(pyridyl) | Aryl-pyridyl derivative | Antiproliferative against cancer |

Propriétés

IUPAC Name |

(2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h3-5,8,10-12H,1-2,6-7,9H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYQJEALDMVJON-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=CC(N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CC=C[C@H](N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365164 | |

| Record name | (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138617-50-2 | |

| Record name | (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.